Methyl 1-(4-aminophenyl)piperidine-4-carboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The official International Union of Pure and Applied Chemistry name for this compound is methyl 1-(4-aminophenyl)-4-piperidinecarboxylate. This nomenclature clearly indicates the structural components: a piperidine ring as the core heterocycle, a carboxylate ester functionality at the 4-position of the piperidine ring, and a 4-aminophenyl substituent attached to the nitrogen atom of the piperidine ring. The name construction follows the standard protocol where the piperidine ring serves as the parent structure, with numbering beginning from the nitrogen atom to assign the lowest possible numbers to substituents.
The Chemical Abstracts Service registry number for this compound is 471938-27-9, which provides a unique identifier for database searches and chemical inventory management. Alternative naming conventions may refer to this compound using different descriptor arrangements, but the International Union of Pure and Applied Chemistry name remains the standard for scientific literature. The systematic name construction reflects the hierarchical approach to naming complex organic molecules, where the principal functional group (the ester) and the largest ring system (piperidine) take precedence in the naming sequence.
The International Union of Pure and Applied Chemistry naming system also accounts for the stereochemical aspects of the molecule, though in this case, the compound does not possess defined chiral centers that would require additional stereochemical descriptors. The naming convention ensures unambiguous identification of the compound across different chemical databases and research publications, facilitating accurate communication in the scientific community.
Molecular Formula and Weight Determination
The molecular formula of this compound is C₁₃H₁₈N₂O₂, indicating the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been determined to be 234.29 grams per mole, representing the sum of atomic weights for all constituent atoms. This molecular weight calculation is based on standard atomic weights and provides the theoretical mass for chemical calculations and analytical determinations.
The elemental composition can be analyzed in terms of mass percentages, where carbon contributes approximately 66.65%, hydrogen 7.74%, nitrogen 11.96%, and oxygen 13.65% to the total molecular weight. These percentages are valuable for combustion analysis verification and spectroscopic interpretation. The molecular formula provides essential information for determining empirical relationships and stoichiometric calculations in synthetic procedures involving this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Carbon Content | 66.65% |
| Hydrogen Content | 7.74% |
| Nitrogen Content | 11.96% |
| Oxygen Content | 13.65% |
| Chemical Abstracts Service Number | 471938-27-9 |
The simplified molecular input line entry system code for this compound is O=C(C1CCN(C2=CC=C(N)C=C2)CC1)OC, which provides a linear notation for computer processing and database storage. The International Chemical Identifier string is 1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3, offering a standardized representation for chemical informatics applications.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound itself is limited in the available literature, related piperidine compounds provide valuable insights into the expected structural parameters. The compound is reported to exist as a solid at room temperature with a purity of 95% in commercial preparations. Understanding the crystallographic properties requires examination of similar piperidine-containing molecules that have been subjected to X-ray diffraction analysis.
Related alanylpiperidine analogues have been studied using single-crystal X-ray diffraction, providing insights into the conformational preferences of piperidine-containing molecules. These studies reveal that piperidine rings typically adopt chair conformations in the solid state, with specific torsion angles that influence the overall molecular geometry. The crystallographic analysis of similar compounds shows that the piperidine ring maintains its characteristic chair conformation, with the nitrogen atom exhibiting typical pyramidal geometry.
The International Chemical Identifier Key for this compound is OEQSWCGRASUTKP-UHFFFAOYSA-N, which serves as a hashed version of the full International Chemical Identifier and facilitates rapid database searches. This standardized identifier is particularly useful for crystallographic databases and structural analysis software that require unique molecular descriptors.
X-ray diffraction studies of related piperidine compounds demonstrate that intermolecular hydrogen bonding plays a significant role in crystal packing arrangements. The presence of both amine and ester functionalities in this compound suggests that similar hydrogen bonding patterns would be expected in its crystalline form. The amine group can serve as both a hydrogen bond donor and acceptor, while the ester carbonyl oxygen can function as a hydrogen bond acceptor, creating potential for complex three-dimensional network structures in the solid state.
Conformational Analysis of Piperidine Ring Systems
The conformational analysis of piperidine ring systems reveals critical insights into the preferred spatial arrangements of this compound. Piperidine rings characteristically adopt chair conformations to minimize steric strain and angle strain, similar to cyclohexane rings but with the additional consideration of nitrogen lone pair positioning. The chair conformation provides the most thermodynamically stable arrangement for the six-membered saturated ring system.
Theoretical studies on related N-substituted piperidines demonstrate that the preferred conformation depends significantly on the nature of substituents attached to the nitrogen atom. For compounds containing aromatic substituents on the piperidine nitrogen, such as the 4-aminophenyl group in this molecule, π-conjugation effects between the nitrogen lone pair and the aromatic system can influence conformational preferences. The nitrogen atom in piperidine derivatives can exhibit varying degrees of sp³ to sp² character depending on the extent of conjugation with attached aromatic systems.
Quantum mechanical calculations on similar piperidine compounds indicate that axial versus equatorial positioning of substituents can be influenced by electronic effects beyond simple steric considerations. The presence of electron-withdrawing groups, such as the ester functionality at the 4-position, can affect the electron density distribution around the piperidine ring and consequently influence conformational equilibria. The nitrogen atom's hybridization state can shift toward sp² character when strong π-conjugation occurs with aromatic substituents.
| Conformational Parameter | Typical Range | Influence Factors |
|---|---|---|
| Chair Conformation Preference | >95% | Steric minimization |
| Nitrogen Pyramidality | Variable | π-conjugation extent |
| Ring Puckering Amplitude | 0.5-0.7 Å | Substituent effects |
| C-N-C Bond Angles | 110-115° | Hybridization state |
| Torsional Flexibility | Moderate | Ring constraints |
The conformational analysis must also consider the relative orientations of the ester and aromatic amine substituents. The 4-aminophenyl group attached to the piperidine nitrogen can adopt different rotational conformations around the C-N bond, with preferences determined by steric interactions and potential hydrogen bonding between the amine group and other molecular regions. The methyl ester group at the 4-position of the piperidine ring contributes additional conformational complexity through rotation around the C-C and C-O bonds.
Experimental evidence from related compounds suggests that piperidine rings in N-aryl derivatives predominantly maintain chair conformations even in the presence of significant substituents. The conformational stability of the chair form is generally preserved unless severe steric conflicts arise from bulky substituents in axial positions. The dynamic nature of conformational interconversion allows for flexibility in molecular recognition processes while maintaining the energetically favorable chair geometry as the predominant species.
Properties
IUPAC Name |
methyl 1-(4-aminophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQSWCGRASUTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(4-aminophenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an amino group and a methyl ester at the carboxyl position. Its molecular formula is , with a molecular weight of approximately 220.27 g/mol.
1. Analgesic Properties
Research indicates that compounds structurally related to this compound exhibit potent analgesic activity. For instance, derivatives in the piperidine series have been shown to interact with mu-opioid receptors, leading to pain relief comparable to established analgesics like morphine .
| Compound | IC50 (μM) | Receptor Affinity |
|---|---|---|
| This compound | 3.45 ± 0.45 | μ-opioid receptor |
| Morphine | 3.31 ± 0.94 | μ-opioid receptor |
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies have shown that modifications in the piperidine structure can enhance antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
3. Neuropharmacological Effects
This compound is being explored for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. It has shown promise in enhancing cognitive functions and may serve as a lead compound for developing drugs targeting conditions such as Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to bind selectively to various receptors:
- Mu-opioid receptors : The compound exhibits high affinity for these receptors, leading to its analgesic effects.
- Dopaminergic pathways : It may modulate dopamine release, contributing to its neuropharmacological effects.
In vitro studies have indicated that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic transmission .
Case Studies
- Analgesic Efficacy : A study involving animal models demonstrated that administration of this compound resulted in significant pain reduction compared to control groups, supporting its potential as an analgesic agent.
- Antimicrobial Testing : In a comparative study, the compound was tested against a panel of bacterial strains, revealing notable antibacterial activity that warrants further investigation into its mechanism and therapeutic applications.
Scientific Research Applications
Methyl 1-(4-aminophenyl)piperidine-4-carboxylate has been investigated for its potential biological activities, particularly in the following areas:
Inhibition of Kinases
Recent studies have highlighted the compound's role as an inhibitor of specific kinases, such as ACK1 (also known as TNK2). ACK1 is implicated in various cancers, and its inhibition could lead to potential therapeutic applications. For instance, one study demonstrated that derivatives of this compound could effectively inhibit ACK1 with an IC50 value in the nanomolar range, indicating strong potency against cancer cell lines .
Inflammasome Modulation
Research has shown that compounds similar to this compound can modulate the NLRP3 inflammasome pathway, which plays a critical role in inflammatory diseases. By inhibiting this pathway, these compounds may help reduce inflammation and associated tissue damage in conditions like rheumatoid arthritis and other autoimmune diseases .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Studies have indicated its potential to protect neuronal cells from apoptosis induced by oxidative stress, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve modulation of apoptosis-related proteins and reduction of reactive oxygen species (ROS) .
Case Study 1: ACK1 Inhibition
In a focused library screening for ACK1 inhibitors, this compound derivatives were identified as potent inhibitors. The study reported that these compounds abolished EGF-induced ACK1 autophosphorylation in HEK293 cells at low concentrations (IC50 = 20 nM), suggesting their utility in cancer therapeutics .
Case Study 2: Anti-inflammatory Activity
A series of experiments evaluated the anti-inflammatory effects of this compound analogs on human monocytes. Results showed significant inhibition of IL-1β release and pyroptosis at concentrations as low as 10 µM, indicating a promising avenue for developing new anti-inflammatory drugs .
Data Tables
Comparison with Similar Compounds
Methyl 1-Benzyl-4-(Phenylamino)piperidine-4-carboxylate
- Structure: Substituted with a benzyl group at the piperidine nitrogen and a phenylamino group at the 4-position.
- The phenylamino substituent introduces additional hydrogen-bonding capabilities, which may influence solubility and target affinity .
- Applications : Likely explored as a precursor for antipsychotic or analgesic agents due to its structural resemblance to opioid receptor modulators.
Methyl 4-(Carbamoyl)-4-[(4-Fluorophenyl)Amino]piperidine-1-carboxylate
- Structure: Features a fluorophenylamino group and a carbamoyl substituent at the 4-position (molecular formula: C₁₄H₁₈FN₃O₃, molecular weight: 295.31).
- The carbamoyl group replaces the methyl ester, altering hydrolysis kinetics and enabling direct amide-based interactions with biological targets .
- Applications : Possible use in kinase inhibitors or antimicrobial agents due to fluorine’s role in enhancing binding specificity.
Methyl 1-Phenethyl-4-(N-Phenylpropanamido)piperidine-4-carboxylate
- Structure : Contains a phenethyl group at the piperidine nitrogen and a propanamido substituent (molecular weight: ~365.45 ).
- Key Differences: The phenethyl group mimics endogenous opioid peptide structures, suggesting μ-opioid receptor targeting. The propanamido group may stabilize interactions with receptor hydrophobic pockets.
- Applications: Validated as a precursor for ¹¹C-labeled μ-opioid receptor imaging agents in positron emission tomography (PET), highlighting its diagnostic utility .
Methyl 1-(2-((tert-Butoxycarbonyl)Amino)Ethyl)-piperidine-4-carboxylate
- Structure: Includes a Boc-protected aminoethyl chain at the piperidine nitrogen.
- Key Differences: The Boc group serves as a protective strategy during synthesis, enabling selective deprotection for further functionalization.
- Applications : Likely an intermediate in synthesizing peptide-piperidine hybrids or targeted drug delivery systems.
Research Implications and Trends
- Pharmacological Potential: The 4-aminophenyl analog’s balance of aromaticity and steric accessibility makes it a candidate for central nervous system (CNS) drugs, though its ester group may limit oral bioavailability compared to carbamoyl or amide derivatives .
- Diagnostic Utility: Phenethyl-substituted analogs demonstrate the importance of side-chain engineering for receptor-specific imaging, a strategy applicable to other tracer developments .
- Synthetic Flexibility : Protective groups (e.g., Boc in ) and radioisotope labeling methods (e.g., ¹¹C in ) highlight the compound’s adaptability in diverse research contexts.
Preparation Methods
Cyclization via Di-(β-haloalkyl)amine Intermediates
One classical approach involves the cyclization of di-(β-haloalkyl)amines to form piperidine rings. The process typically includes:
- Heating a mixture containing di-(β-haloalkyl)amine in toluene under reflux conditions for about 1 hour.
- Separation of by-products such as sodium chloride via aqueous extraction.
- Acid-base extraction to isolate the basic piperidine compound, often as an oil.
- Subsequent saponification of nitrile intermediates with methyl alcoholic potash at elevated temperatures (190–200 °C) to yield the carboxylic acid intermediate.
- Precipitation of the acid by adjusting pH with dilute mineral acids or carbon dioxide, followed by esterification to the methyl ester.
Saponification and Thermal Rearrangement of Piperidine Carboxylic Acid Betaines
Another method utilizes betaine intermediates of 4-aryl-piperidine-4-carboxylic acids:
- These betaines are prepared from methyl-4-phenyl-4-cyano-piperidinium bromides.
- Heating the betaine at high temperatures (around 200 °C) under vacuum induces rearrangement and dry distillation.
- This process yields the methyl ester of the 4-arylpiperidine-4-carboxylic acid as an oil.
- The ester can be isolated and purified, often characterized by melting point and hydrochloride salt formation.
N-(4-aminophenyl)piperidine Derivatization via Amide Coupling
A modern and efficient synthetic route involves direct amide coupling of N-(4-aminophenyl)piperidine derivatives with carboxylic acids or their activated esters:
- Dissolution of organic acid substrates in dimethylformamide (DMF).
- Use of coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of bases like DIPEA (N,N-diisopropylethylamine).
- Reaction with N-(4-aminophenyl)piperidine in stoichiometric amounts.
- Ambient temperature stirring allows for efficient formation of the amide bond, leading to the desired methyl ester derivative after appropriate workup.
Stepwise Functional Group Transformations
Some synthetic sequences start from commercially available 1-methylpiperidine or 4-carboxamidopiperidine, involving:
- N-benzylation or protection of the piperidine nitrogen.
- Conversion of amides to amines via reduction (e.g., using lithium aluminum hydride).
- Formaldehyde and formic acid treatment to introduce methyl groups.
- Debenzylation by catalytic hydrogenation.
- Acylation or esterification to introduce the methyl carboxylate group.
Representative Reaction Conditions and Yields
Detailed Research Findings and Analytical Data
- The cyclization and saponification methods yield intermediates that can be isolated as crystalline acids or oils, with melting points and boiling points serving as purity indicators.
- The amide coupling approach using HATU and DIPEA in DMF provides a mild and efficient synthetic route, suitable for scale-up and diverse substrate scope.
- Reduction steps using LiAlH4 are effective for converting amide functionalities to amines without significant side reactions.
- Spectroscopic analyses (NMR, IR, HRMS) confirm the structure and purity of intermediates and final products, with characteristic signals for aromatic protons, piperidine ring methylenes, and methyl ester groups.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Advantages | Limitations |
|---|---|---|---|
| Cyclization of di-(β-haloalkyl)amine | Di-(β-haloalkyl)amine, toluene, methyl alcoholic potash | Straightforward, classical approach | Requires high temperature; multiple purification steps |
| Betaine thermal rearrangement | 4-aryl-piperidine-4-carboxylic acid betaine | Direct ester formation via rearrangement | High temperature; vacuum distillation needed |
| Amide coupling with HATU | N-(4-aminophenyl)piperidine, HATU, DIPEA, DMF | Mild conditions, high efficiency | Requires expensive coupling agents |
| Stepwise functional group transformations | 1-methylpiperidine, LiAlH4, formaldehyde, catalytic hydrogenation | Flexible, allows functional group manipulation | Multi-step, time-consuming |
Q & A
What are the common synthetic routes for Methyl 1-(4-aminophenyl)piperidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
Synthesis typically involves multi-step alkylation or coupling reactions. For example, alkylation of a piperidine precursor with 4-aminophenyl halides under basic conditions (e.g., using NaH or K2CO3 in THF or DMF) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation in related derivatives .
- Purification : Recrystallization or column chromatography to achieve >95% purity. Reaction monitoring via TLC or HPLC ensures intermediate quality .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Discrepancies may arise from:
- Sample purity : Validate compound integrity using HPLC and NMR .
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls.
- Stereochemical effects : Confirm stereochemistry via X-ray crystallography or chiral HPLC .
- Orthogonal assays : Compare binding affinity (e.g., radioligand assays) with functional activity (e.g., cAMP modulation) to reconcile mechanistic differences .
What analytical techniques are essential for characterizing the structure and purity of this compound?
Basic Research Question
Key methods include:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and piperidine ring conformation .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection for purity assessment (>98% recommended for pharmacological studies) .
- X-ray crystallography : Resolve absolute configuration if chiral centers are present .
What strategies are effective in designing derivatives to enhance target selectivity in receptor binding studies?
Advanced Research Question
Approaches include:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to modulate receptor interactions .
- Computational modeling : Docking studies (e.g., AutoDock) to predict binding modes and optimize steric/electronic complementarity .
- Selectivity screening : Test derivatives against receptor isoforms (e.g., serotonin vs. dopamine receptors) using competitive binding assays .
What are the key considerations when scaling up synthesis from laboratory to pilot scale?
Basic Research Question
Critical factors:
- Safety : Control exothermic reactions via gradual reagent addition and temperature monitoring .
- Solvent selection : Use toluene or water for easier recovery and lower toxicity .
- Purification scalability : Replace column chromatography with distillation or recrystallization .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
How can metabolic stability be evaluated in preclinical studies, and what structural modifications improve pharmacokinetic profiles?
Advanced Research Question
Methodology:
- In vitro assays : Incubate with liver microsomes or hepatocytes to identify metabolic hotspots (e.g., ester hydrolysis) .
- Modifications :
- In vivo validation : Conduct pharmacokinetic studies in rodents to measure half-life and bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
